ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a xanthene amide group, a dimethylcarbamoyl group, and an ethyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the xanthene amide group through amide bond formation. The dimethylcarbamoyl group is then added via carbamoylation, and finally, the ethyl ester group is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The xanthene moiety may interact with biological macromolecules, leading to fluorescence, which is useful in imaging applications. The compound’s potential therapeutic effects may involve inhibition of specific enzymes or signaling pathways, contributing to its anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with different substituents on the thiophene ring.
ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE: Lacks the dimethylcarbamoyl group, affecting its reactivity and applications.
The uniqueness of ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O5S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 5-(dimethylcarbamoyl)-4-methyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H24N2O5S/c1-5-31-25(30)19-14(2)21(24(29)27(3)4)33-23(19)26-22(28)20-15-10-6-8-12-17(15)32-18-13-9-7-11-16(18)20/h6-13,20H,5H2,1-4H3,(H,26,28) |
InChI Key |
FDQGCVHQKYXMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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